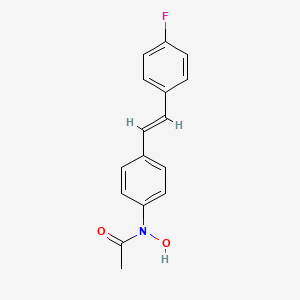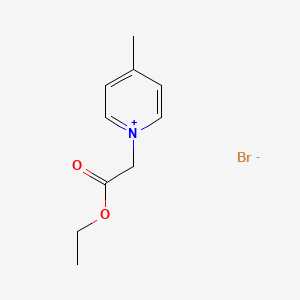
N-(3,5-Dimethylphenyl)-N-methylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethylphenyl)-N-methylnitrous amide is an organic compound characterized by the presence of a nitrous amide group attached to a 3,5-dimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-N-methylnitrous amide typically involves the reaction of 3,5-dimethylaniline with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitrous amide group. The reaction is typically conducted at low temperatures to prevent decomposition of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(3,5-Dimethylphenyl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
N-(3,5-Dimethylphenyl)-N-methylnitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,5-Dimethylphenyl)-N-methylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide
- N-(3,5-Dimethylphenyl)-N-methylacetamide
Uniqueness
N-(3,5-Dimethylphenyl)-N-methylnitrous amide is unique due to its specific nitrous amide group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
62959-13-1 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C9H12N2O/c1-7-4-8(2)6-9(5-7)11(3)10-12/h4-6H,1-3H3 |
InChIキー |
XGTHGMMOWSNBAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N(C)N=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
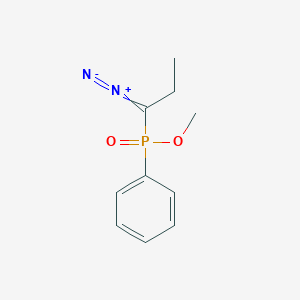
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
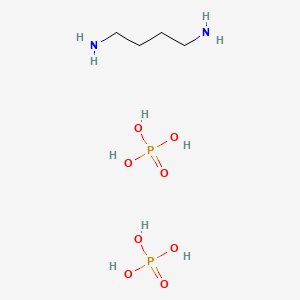
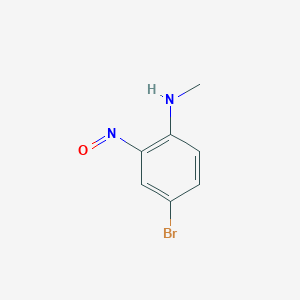

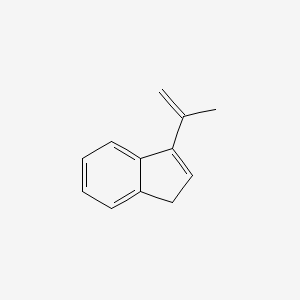
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
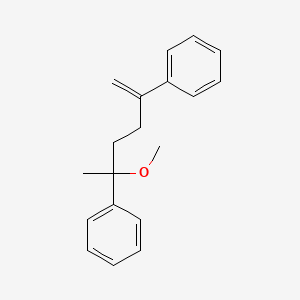
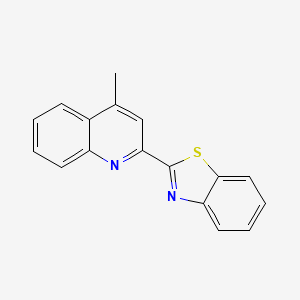
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
